(Z)-2-(Bromomethyl)-4-(4-bromophenoxymethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane
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Overview
Description
(Z)-2-(Bromomethyl)-4-(4-bromophenoxymethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane is a synthetic organic compound that belongs to the class of dioxolanes These compounds are characterized by a dioxolane ring, which is a five-membered ring containing two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(Bromomethyl)-4-(4-bromophenoxymethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane typically involves multiple steps:
Formation of the Dioxolane Ring: The dioxolane ring can be formed through the reaction of a diol with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of Bromomethyl and Bromophenoxymethyl Groups: These groups can be introduced through nucleophilic substitution reactions using appropriate brominated reagents.
Incorporation of the Dichlorophenyl Group: This step may involve a Friedel-Crafts alkylation reaction using a dichlorobenzene derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the bromomethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the bromine atoms, potentially replacing them with hydrogen atoms.
Substitution: The bromine atoms in the compound make it susceptible to nucleophilic substitution reactions, where the bromine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be employed in substitution reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dehalogenated products.
Substitution: Azides, thiols, and other substituted derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Its reactivity can be studied to understand various organic reaction mechanisms.
Biology
Biological Activity: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine
Pharmaceuticals: Potential use as a building block in the synthesis of pharmaceutical compounds.
Industry
Material Science: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (Z)-2-(Bromomethyl)-4-(4-bromophenoxymethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane would depend on its specific application. For example, if used as a pharmaceutical, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-(Bromomethyl)-4-(4-chlorophenoxymethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane
- (Z)-2-(Bromomethyl)-4-(4-fluorophenoxymethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane
Uniqueness
The presence of both bromine and chlorine atoms in (Z)-2-(Bromomethyl)-4-(4-bromophenoxymethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane may impart unique reactivity and properties compared to similar compounds with different halogen substitutions.
Properties
CAS No. |
59363-05-2 |
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Molecular Formula |
C17H14Br2Cl2O3 |
Molecular Weight |
497.0 g/mol |
IUPAC Name |
2-(bromomethyl)-4-[(4-bromophenoxy)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolane |
InChI |
InChI=1S/C17H14Br2Cl2O3/c18-10-17(15-6-3-12(20)7-16(15)21)23-9-14(24-17)8-22-13-4-1-11(19)2-5-13/h1-7,14H,8-10H2 |
InChI Key |
IRAFXGAHTMFJLR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(O1)(CBr)C2=C(C=C(C=C2)Cl)Cl)COC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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